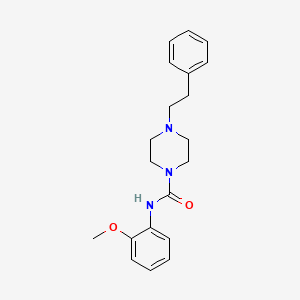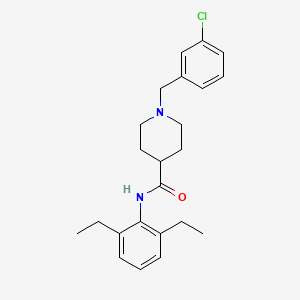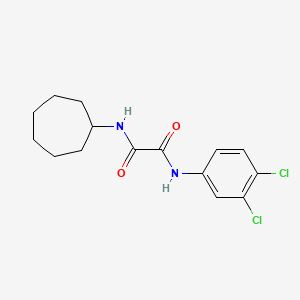
4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has attracted attention due to its potential applications in scientific research. This compound is also known as NPID and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have potential applications in scientific research. One of the main applications is in the development of new drugs. This compound has been reported to have anticancer activity, and studies have shown that it inhibits the growth of various cancer cell lines. In addition, this compound has been shown to have antiviral activity against HIV-1, and it has been suggested that it could be developed into a new class of antiviral drugs.
Mecanismo De Acción
The mechanism of action of 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in cell division and proliferation. In addition, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. In addition, this compound has been shown to have antiviral activity against HIV-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as a new drug candidate. This compound has been shown to have anticancer and antiviral activity, and it could be developed into a new class of drugs. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to elucidate the mechanism of action of this compound.
Direcciones Futuras
There are several future directions for research on 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its mechanism of action. Understanding the mechanism of action could lead to the development of more effective drugs. Another direction is to explore its potential as a treatment for other diseases, such as viral infections. In addition, further studies are needed to determine the safety and toxicity of this compound in vivo. Finally, the synthesis of analogs of this compound could lead to the development of more potent and selective drugs.
In conclusion, 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has potential applications in scientific research. This compound has been shown to have anticancer and antiviral activity, and it could be developed into a new class of drugs. Further studies are needed to elucidate its mechanism of action and determine its safety and toxicity in vivo.
Métodos De Síntesis
The synthesis of 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has been reported in the literature using different methods. One method involves the reaction of 4-nitrophthalic anhydride with 4-aminopyridine in the presence of a catalytic amount of acetic acid. Another method involves the reaction of 4-nitrophthalic acid with 4-aminopyridine in the presence of polyphosphoric acid. Both methods have been reported to yield the desired product in good yields.
Propiedades
IUPAC Name |
4-nitro-2-pyridin-4-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O4/c17-12-9-2-1-3-10(16(19)20)11(9)13(18)15(12)8-4-6-14-7-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWIJYVFPKNQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5065612.png)
![1-(hydroxymethyl)-17-(3-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5065613.png)
![{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5065631.png)


![methyl 4-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5065649.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5065652.png)
![2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5065662.png)

![2-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5065672.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxyphenyl)-3-phenylpropanamide](/img/structure/B5065699.png)
